5-Phenyl-1H-pyrrole-2-carbaldehyde
Overview
Description
5-Phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 1H-pyrrole.
Protection: The nitrogen atom in pyrrole is protected using triisopropylsilyl chloride.
Formylation: The protected pyrrole undergoes formylation with Vilsmeier reagent to yield 3-formyl-1H-pyrrole.
Bromination: The formylated pyrrole is then brominated using N-bromosuccinimide.
Suzuki Coupling: Finally, the brominated product undergoes Suzuki coupling with phenylboronic acid to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: 5-Phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the phenyl group can participate in π-π interactions, enhancing its binding affinity to certain proteins and enzymes .
Comparison with Similar Compounds
- 5-Phenyl-1H-pyrrole-3-carbaldehyde
- 5-Phenyl-1H-pyrrole-2-carboxylic acid
- 5-Phenyl-1H-pyrrole-2-methanol
Comparison:
- 5-Phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
- 5-Phenyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative is more polar and has different solubility properties.
- 5-Phenyl-1H-pyrrole-2-methanol: The alcohol derivative is less reactive than the aldehyde and has different uses in synthesis .
Properties
IUPAC Name |
5-phenyl-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDDDPIAFHCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344681 | |
Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-74-5 | |
Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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